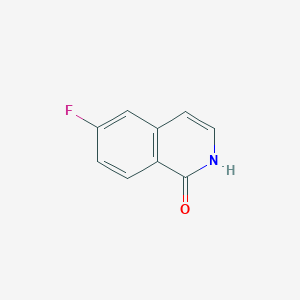

6-fluoroisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCTUCDRIAEXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666709 | |

| Record name | 6-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214045-85-9 | |

| Record name | 6-Fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Fluorinated Isoquinolinone Core

An In-Depth Technical Guide to the Structure Elucidation of 6-Fluoroisoquinolin-1(2H)-one

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide range of biological activities, including applications in oncology as potent enzyme inhibitors. The strategic incorporation of a fluorine atom into such scaffolds is a well-established strategy in modern drug design.[2] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] Specifically, the C-F bond's strength can prevent metabolic degradation, while the fluorine atom's electronegativity can modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with protein targets.[2][4]

The precise placement of the fluorine atom is critical, as different isomers can exhibit vastly different biological and physical properties. Therefore, the unambiguous structure elucidation of a specific isomer, such as this compound, is a cornerstone of any research or development program. This guide provides a comprehensive, multi-technique workflow for the definitive characterization of this molecule, grounded in the principles of modern analytical chemistry.

The Elucidation Pathway: A Strategic Overview

Caption: General workflow for the structure elucidation of this compound.

Foundational Analysis: Molecular Formula and Mass

The first step in characterizing any new molecule is to determine its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique molecular formula from the exact mass. For this compound, the expected molecular formula is C₉H₆FNO. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₉H₇FNO⁺) is 164.05575 Da. An experimental HRMS measurement confirming this value provides strong evidence for the proposed formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also offer structural clues. For isoquinolinone derivatives, characteristic losses, such as the loss of CO (28 Da), can be observed.[5][6]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.[7][8]

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Set to 3.5 kV.

-

Source Temperature: Maintain at 320 °C.

-

Internal Reference: Use a known lock mass (e.g., purine at m/z 121.050873) to ensure high mass accuracy.[9]

-

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass for C₉H₇FNO⁺ and calculate the mass error in ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to piece together the molecular framework.

The Power of Fluorine in NMR

The presence of the ¹⁹F nucleus (100% natural abundance, spin I=½) provides a unique and powerful handle for structure elucidation.[10] ¹⁹F NMR spectra are characterized by a wide chemical shift range, making them highly sensitive to the local electronic environment.[10] Furthermore, the fluorine atom couples to nearby ¹H and ¹³C nuclei, providing crucial through-bond distance information via J-couplings (e.g., ²JCF, ³JCF, ³JHF, ⁴JHF).[11][12]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. For this compound, we expect to see signals for six protons: one N-H proton and five aromatic protons. The N-H proton will likely appear as a broad singlet. The five aromatic protons will exhibit splitting patterns (doublets, triplets, or combinations thereof) influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C5, being ortho to the fluorine, is expected to show a large ³JHF coupling.

¹⁹F NMR Spectroscopy: The Fluorine Reporter

A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of its position on the aromatic ring. In a proton-coupled spectrum, this signal will be split by the neighboring protons, primarily the ortho protons at C5 and C7.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will show nine distinct carbon signals. The most downfield signal will correspond to the carbonyl carbon (C1). The carbon directly attached to the fluorine (C6) will exhibit a very large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of its position. Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings (²JCF, ³JCF).

2D NMR: Connecting the Dots

While 1D NMR provides essential information, 2D NMR experiments are necessary to establish the complete connectivity.

-

COSY (Correlation Spectroscopy): Reveals H-H coupling networks, allowing for the tracing of adjacent protons (e.g., H7 to H8).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to piece together the entire molecular skeleton, connecting the two rings and confirming the positions of all substituents. For example, a correlation from the H5 proton to the C4 and C6 carbons would be expected.

Caption: Key HMBC correlations for confirming the structure of this compound.

Summary of Predicted NMR Data

The following table summarizes the predicted NMR data for this compound in DMSO-d₆, based on analysis of related structures.[13]

| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm) (JCF in Hz) | Key HMBC Correlations |

| 1 | - | ~163.0 (d, ²JCF ≈ 4) | H8, H3, NH |

| 2 (NH) | ~11.2 (br s) | - | C1, C3, C8a |

| 3 | ~6.5 (d, J=7.5) | ~105.0 | C1, C4, C4a |

| 4 | ~7.2 (d, J=7.5) | ~130.0 | C5, C8a, C3 |

| 4a | - | ~127.0 | H3, H5, H8 |

| 5 | ~7.8 (dd, J=9.0, 5.0) | ~115.0 (d, ²JCF ≈ 22) | C4, C7, C4a |

| 6 | - | ~162.0 (d, ¹JCF ≈ 245) | H5, H7, H8 |

| 7 | ~7.4 (ddd, J=9.0, 9.0, 2.5) | ~113.0 (d, ²JCF ≈ 21) | C5, C8a |

| 8 | ~8.1 (dd, J=9.0, 2.0) | ~129.0 (d, ³JCF ≈ 7) | C1, C6, C4a |

| 8a | - | ~138.0 | H4, H5, H7 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.[8][14]

-

1D ¹H Acquisition: Acquire with a spectral width of ~16 ppm, a 90° pulse, and a relaxation delay of 2 seconds.

-

1D ¹⁹F Acquisition: Acquire with and without proton decoupling to observe H-F couplings. Use a spectral width appropriate for organofluorine compounds.

-

1D ¹³C Acquisition: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain carbon chemical shifts and multiplicity information.

-

2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying key functional groups. For this compound, the most characteristic absorptions will be:

-

N-H Stretch: A broad band around 3300-3100 cm⁻¹.[15]

-

C=O Stretch (Amide): A strong, sharp band around 1650-1670 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]

-

Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest measurement. Alternatively, prepare a KBr pellet.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first and subtract it from the sample spectrum.

Definitive Confirmation: Single-Crystal X-ray Crystallography

The Unambiguous Proof of Structure

While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[16] By diffracting X-rays off a single crystal of the compound, one can generate a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.[16][17] This technique confirms not only the atomic connectivity but also the planarity of the ring system and the intermolecular interactions, such as hydrogen bonding, in the solid state.[15]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[17][18]

-

Data Collection: Mount the crystal on a goniometer in a modern X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[16]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[16] Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to yield the final, high-resolution crystal structure.

Data Synthesis and Final Structure Confirmation

The final step is to synthesize all collected data into a coherent argument. The HRMS data confirms the molecular formula C₉H₆FNO. The IR spectrum confirms the presence of an N-H group and a carbonyl group. The ¹³C NMR spectrum shows nine carbons, including a carbonyl and a carbon with a large ¹JCF, pinpointing the location of the fluorine to C6. The ¹H and ¹⁹F NMR spectra show the expected number of signals with coupling patterns consistent with the 6-fluoro substitution pattern. Finally, the complete network of correlations from the COSY, HSQC, and particularly the HMBC experiments, allows for the unambiguous assignment of every atom in the molecule, confirming the this compound structure. If obtained, the single-crystal X-ray structure provides the ultimate, irrefutable confirmation of this assignment.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple modern analytical techniques. Through the logical and meticulous integration of data from mass spectrometry, multidimensional NMR, and vibrational spectroscopy, a confident structural assignment can be achieved. For absolute confirmation, single-crystal X-ray crystallography provides the definitive and unambiguous proof. This comprehensive approach ensures the scientific integrity required for advancing research in drug development and materials science.

References

- An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)

-

Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect - ResearchGate. (URL: [Link])

-

LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) - SciELO. (URL: [Link])

- (Trifluoromethyl)isoquinolin-1(2H)

- Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem. (URL: )

-

Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH. (URL: [Link])

-

Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery - ScienceDirect. (URL: [Link])

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. (URL: [Link])

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (URL: [Link])

- A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers - Benchchem. (URL: )

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

-

Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (URL: [Link])

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC - NIH. (URL: [Link])

-

1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11 - ResearchGate. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (URL: [Link])

-

Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - NIH. (URL: [Link])

-

Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. - ResearchGate. (URL: [Link])

-

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8FNO | CID 10725709 - PubChem. (URL: [Link])

-

6-Fluoro-1,2-dihydroisoquinoline | C9H8FN | CID 153923127 - PubChem. (URL: [Link])

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem. (URL: )

-

Fluorine NMR - University of Wisconsin-Madison. (URL: [Link])

-

Isoquinolin-1(2H)-one - ResearchGate. (URL: [Link])

-

1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem. (URL: [Link])

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (URL: [Link])

-

Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed. (URL: [Link])

-

6-Fluoro-isoquinoline hydrochloride | C9H7ClFN | CID 67370591 - PubChem. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

X-ray Crystallography - Caltech. (URL: [Link])

-

6-Fluoro-1(2H)-isoquinolinone Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (URL: [Link])

-

6-Fluoroindan-1-one - PMC - NIH. (URL: [Link])

- Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (URL: )

-

X-ray Crystallography - Chemistry LibreTexts. (URL: [Link])

-

X. SOME NOTES ON X-RAY CRYSTALLOGRAPHY. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 9. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. people.reed.edu [people.reed.edu]

Synthesis pathways for 6-fluoroisoquinolin-1(2H)-one

An In-depth Technical Guide to the Synthesis of 6-Fluoroisoquinolin-1(2H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a heterocyclic motif of increasing importance in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 6-position can significantly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable core structure. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical challenges associated with each pathway. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this compound and its derivatives.

Introduction: The Strategic Value of the 6-Fluoro Substituent

The isoquinolin-1(2H)-one core is a privileged structure found in numerous natural products and pharmacologically active compounds.[3][4] When functionalized with a fluorine atom, its utility is often amplified. The carbon-fluorine bond's strength makes it resistant to metabolic degradation, and the fluorine atom's high electronegativity can modulate the electronic environment of the entire molecule, potentially leading to stronger, more specific interactions with target proteins.[1][2] Specifically, the 6-position is distal to the lactam functionality, allowing the fluorine to exert its electronic influence without sterically hindering potential N-alkylation or other modifications at the core's active sites. This makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

Retrosynthetic Analysis: Deconstructing the Target

Before examining specific forward syntheses, a high-level retrosynthetic analysis helps to frame the strategic options for constructing the this compound core. The primary disconnections can be envisioned along two main bond-forming strategies: C-C/C-N bond formation via annulation onto a pre-existing fluorinated benzene ring, or construction of the heterocyclic ring followed by a challenging late-stage fluorination. The former is overwhelmingly preferred for regiochemical control.

Caption: High-level retrosynthetic strategies for this compound.

Pathway 1: Transition-Metal-Catalyzed C-H Activation and Annulation

This represents the most modern and efficient strategy for constructing the isoquinolinone core, offering high atom economy and functional group tolerance.[4] The core principle involves a transition-metal catalyst, typically from Group 9 (Cobalt, Rhodium), coordinating to a directing group on a benzamide substrate to selectively activate a C-H bond ortho to the amide. This activated intermediate then undergoes annulation with an alkyne coupling partner.

Mechanistic Rationale and Causality

Rhodium(III) and Cobalt(III) are particularly effective for these transformations.[4][5][6] The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism.

The Causality of Component Choice:

-

Starting Material: A 4-fluorobenzamide derivative is the ideal starting point. The fluorine atom is positioned para to the amide, ensuring the C-H activation occurs at the desired position to yield the 6-fluoro isomer.

-

Directing Group (DG): A directing group on the amide nitrogen (e.g., N-methoxy, N-pivaloyloxy, or even a simple N-H in some systems) is crucial.[4] It acts as a chelating anchor for the metal catalyst, positioning it in close proximity to the ortho C-H bonds, thereby overcoming the challenge of activating a typically inert bond. This chelation forms a stable five- or six-membered metallacyclic intermediate that is key to the reaction's success and regioselectivity.

-

Catalyst: [RhCp*Cl₂]₂ or similar Co(III) complexes are common precatalysts.[4][5] They are activated in situ. An oxidant (often a copper or silver salt) is frequently required to regenerate the active catalytic species, completing the catalytic cycle.[6]

-

Alkyne Partner: The choice of alkyne determines the substitution at the C3 and C4 positions of the final product. Simple alkynes like acetylene gas can be used for an unsubstituted product, while substituted alkynes lead to more complex derivatives.

Caption: Generalized catalytic cycle for C-H activation/annulation.

Representative Experimental Protocol (Adapted from Co-Catalyzed Synthesis)

This protocol is adapted from methodologies reported for the synthesis of analogous fluoroalkylated isoquinolinones and represents a plausible, robust starting point.[5]

| Reagent/Component | Molar Eq. | Amount | Purpose |

| N-methoxy-4-fluorobenzamide | 1.0 | (e.g., 0.2 mmol) | Starting Material |

| Diphenylacetylene | 1.2 | 0.24 mmol | Coupling Partner |

| Co(OAc)₂ | 0.1 | 0.02 mmol | Catalyst Precursor |

| NaOAc | 2.0 | 0.4 mmol | Base/Additive |

| Dichloroethane (DCE) | - | 2.0 mL | Solvent |

Step-by-Step Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add N-methoxy-4-fluorobenzamide (1.0 eq), diphenylacetylene (1.2 eq), Co(OAc)₂ (10 mol%), and NaOAc (2.0 eq).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous dichloroethane (DCE) via syringe.

-

Seal the vial and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 3,4-diphenyl-6-fluoroisoquinolin-1(2H)-one.

Pathway 2: Adapted Classical Synthesis (Bischler-Napieralski Type)

Classical methods like the Bischler-Napieralski reaction are staples of heterocyclic chemistry.[6][7] However, applying them to the synthesis of this compound presents a significant challenge that underscores a key concept in synthetic strategy.

The Challenge of an Electron-Withdrawing Group

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[8] The key step involves the cyclization of an N-acyl-β-phenylethylamine derivative onto the aromatic ring using a dehydrating agent (e.g., P₂O₅, POCl₃). The success of this electrophilic attack is highly dependent on the nucleophilicity of the aromatic ring.

The Causality of Low Yield: A fluorine atom is a strongly electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic attack.[8] Consequently, standard Bischler-Napieralski conditions often fail or provide very low yields for substrates like N-[2-(4-fluorophenyl)ethyl]formamide. Overcoming this deactivation requires harsh reaction conditions (higher temperatures, stronger Lewis acids), which can lead to side reactions and limit the scope of compatible functional groups.[8]

The pathway involves two main stages:

-

Formation of a 3,4-dihydroisoquinoline: The forced cyclization of the fluorinated phenylethylamine precursor.

-

Oxidation: Dehydrogenation of the resulting dihydroisoquinoline to the target isoquinolinone.

Caption: Workflow for the adapted Bischler-Napieralski route.

Representative Experimental Protocol

This protocol is hypothetical and adapted from general procedures, emphasizing the harsh conditions required.[8]

Step A: Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

-

Dissolve N-[2-(4-fluorophenyl)ethyl]formamide (1.0 eq) in anhydrous toluene.

-

Add phosphorus pentoxide (P₂O₅, ~2.0 eq) or phosphorus oxychloride (POCl₃, ~1.5 eq) cautiously.

-

Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. The reaction must be performed under a strictly anhydrous atmosphere.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with concentrated NaOH or KOH until pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dihydroisoquinoline, which may be used directly in the next step.

Step B: Oxidation to this compound

-

Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline from the previous step in a suitable solvent (e.g., water/acetone).

-

Cool the solution in an ice bath.

-

Add a solution of potassium permanganate (KMnO₄, ~2-3 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the purple color disappears.

-

Quench the reaction with sodium metabisulfite to destroy excess oxidant.

-

Filter the mixture to remove manganese dioxide (MnO₂).

-

Extract the aqueous filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography or recrystallization to obtain the final product.

Comparative Analysis of Pathways

| Feature | Pathway 1: C-H Annulation | Pathway 2: Classical Cyclization |

| Efficiency | High; often single-step from key precursors. | Moderate to Low; multi-step process. |

| Yields | Generally good to excellent for analogous systems. | Often low due to deactivated ring.[8] |

| Conditions | Moderate to high temperatures, inert atmosphere. | Harsh; requires strong acids/dehydrating agents and high temperatures. |

| Starting Materials | Readily available substituted benzamides and alkynes. | Requires synthesis of specific phenylethylamine precursor. |

| Scalability | Can be challenging due to catalyst cost and loading. | More established for scale-up, but low efficiency is a major drawback. |

| Key Advantage | High functional group tolerance and regioselectivity. | Utilizes classical, well-understood reactions. |

| Key Disadvantage | Requires transition-metal catalyst; may require directing group synthesis. | Inefficient for electron-deficient systems like this target. |

Conclusion

The synthesis of this compound is a task that highlights the evolution of modern organic synthesis. While classical methods like the Bischler-Napieralski reaction provide a conceptual pathway, they are poorly suited for this specific electron-deficient substrate, a critical insight for any process chemist. The advent of transition-metal-catalyzed C-H activation and annulation has provided a far more elegant and efficient solution.[4][5] This approach offers superior yields, milder overall transformations (despite requiring high temperatures), and greater control, making it the recommended strategy for laboratory-scale synthesis and library development. Future advancements may lie in developing even lower-temperature catalytic systems or novel cyclization strategies that are insensitive to the electronic nature of the aromatic ring.

References

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). ResearchGate. [Link]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2019). Semantic Scholar. [Link]

-

Kumon, T., et al. (2021). Synthesis of Fluoroalkylated Isoquinolinones via Cobalt-Catalyzed C–H Activation/Annulation. J. Org. Chem., 86, 5183–5196. [Link]

-

Synthesis of 1(2H)-Isoquinolones. (Review). (2000). ResearchGate. [Link]

-

Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (2022). Organic & Biomolecular Chemistry. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Sustainability. [Link]

-

Recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate. [Link]

-

A review on innovative approaches in quinoline/isoquinoline synthesis: Unveiling the Pummerer reaction strategy. (2024). Taylor & Francis Online. [Link]

-

Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. (2023). The Journal of Organic Chemistry. [Link]

-

Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. (2017). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Biological Activity Screening of 6-Fluoroisoquinolin-1(2H)-one

Foreword: The Rationale for Screening 6-Fluoroisoquinolin-1(2H)-one

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This heterocyclic system is a recognized pharmacophore, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The strategic incorporation of a fluorine atom at the 6-position is a deliberate design choice intended to enhance key molecular properties. The trifluoromethyl group, a related substituent, is known to improve metabolic stability, lipophilicity, and binding affinity by altering the molecule's electronic profile.[5][6] This suggests that this compound could possess enhanced pharmacokinetic and pharmacodynamic characteristics, making it a compelling candidate for comprehensive biological evaluation.

This guide provides a structured, field-proven framework for conducting the initial biological screening of this novel compound. Our approach is not merely a sequence of assays but a logical cascade designed to efficiently characterize the compound's cytotoxic profile and unmask its primary biological activities, thereby guiding subsequent hit-to-lead development efforts.[7][8]

Part 1: The Hierarchical Screening Cascade

The initial evaluation of a novel chemical entity (NCE) like this compound must be systematic. A hierarchical or tiered approach is employed to maximize data acquisition while conserving resources. The core logic is to first establish a safety and viability profile through cytotoxicity screening before committing to more specific and resource-intensive primary activity assays.

Part 2: Foundational Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is imperative to determine the compound's inherent toxicity to mammalian cells. This step establishes a concentration range for subsequent experiments and flags compounds that are indiscriminately cytotoxic. We employ two mechanistically distinct assays to build a robust toxicity profile.[9]

Rationale for Dual Cytotoxicity Assays

Relying on a single cytotoxicity assay can be misleading. A compound might interfere with the assay chemistry itself or induce cell death through a pathway not detected by a single method. Therefore, we use two orthogonal assays:

-

MTT Assay: Measures metabolic activity, acting as a surrogate for cell viability.[8][10]

-

LDH Release Assay: Measures membrane integrity, directly quantifying cell lysis or necrosis.[11]

Running these in parallel provides a more complete picture of the compound's effect on cell health.[9]

Experimental Protocol: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[8][10] The amount of formazan produced, measured spectrophotometrically, is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Replace the existing medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental Protocol: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The released LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[11][12]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Controls: Prepare three essential controls:

-

Spontaneous LDH release (untreated cells).

-

Maximum LDH release (cells treated with a lysis buffer).

-

Vehicle control (cells treated with the compound solvent).

-

-

Supernatant Collection: After the 48-72 hour incubation, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Setup: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[11]

-

Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound - Spontaneous) / (Maximum - Spontaneous) * 100).

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a clear, structured table.

| Cell Line | Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

| A549 | Lung Carcinoma | 15.2 | 0.8 |

| HeLa | Cervical Carcinoma | 21.5 | 1.1 |

| MCF-7 | Breast Carcinoma | 18.9 | 1.5 |

| HEK293 | Non-Cancerous Kidney | > 50 | 5.3 |

Note: Data are hypothetical and for illustrative purposes.

Part 3: Primary Activity Screening

If the compound exhibits acceptable cytotoxicity (e.g., IC₅₀ > 10-20 µM against non-cancerous cell lines), we proceed to primary screening to identify its specific biological activities. Based on the known pharmacology of the isoquinoline class, anticancer and antimicrobial assays are logical starting points.[2][4][13]

Anticancer Activity Screening

Rationale: Many isoquinoline derivatives exert anticancer effects by targeting DNA, inhibiting key enzymes like PARP, or inducing apoptosis.[1][2][14] The initial cytotoxicity data against cancer cell lines (A549, HeLa, MCF-7) already serves as a primary anticancer screen. A compound showing preferential toxicity towards cancer cells over non-cancerous cells (a favorable therapeutic index) is of significant interest.

Antimicrobial Activity Screening

Rationale: The structural features of isoquinolines are present in many natural alkaloids with antimicrobial properties.[2][4] Screening against a panel of clinically relevant pathogens is a cost-effective way to explore this potential. We focus on the "ESKAPE" pathogens, which are notorious for their antibiotic resistance.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17] The broth microdilution method is a standard and scalable technique for determining MIC values.[18][19]

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well plate, perform a 2-fold serial dilution of this compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a concentration range of 128 µg/mL to 0.25 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Data Presentation: Antimicrobial Profile

| Microbial Strain | Gram Type | Disease Association | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |

| Staphylococcus aureus (MRSA) | Positive | Skin infections, sepsis | 16 | 2 |

| Klebsiella pneumoniae | Negative | Pneumonia, UTIs | 64 | 0.5 |

| Acinetobacter baumannii | Negative | Hospital-acquired infections | >128 | 4 |

| Pseudomonas aeruginosa | Negative | Various infections | 32 | 1 |

| Enterococcus faecium (VRE) | Positive | Endocarditis, UTIs | >128 | 8 |

Note: Data are hypothetical and for illustrative purposes.

Part 4: Interpretation and Path Forward

The preliminary screening data provides the first critical decision point.

-

Scenario 1: High General Cytotoxicity (e.g., IC₅₀ < 5 µM for all cell lines). The compound is likely a general toxin. Further development is not warranted unless a specific, highly potent mechanism against a cancer target can be demonstrated that justifies the narrow therapeutic window.

-

Scenario 2: Selective Anticancer Activity (e.g., IC₅₀ < 20 µM for cancer lines, > 50 µM for non-cancerous lines). This is a promising result. The next steps would involve expanding the panel of cancer cell lines and initiating mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, PARP inhibition assays).

-

Scenario 3: Significant Antimicrobial Activity (e.g., MIC ≤ 16 µg/mL). This identifies a potential lead for antibiotic development. The next steps include determining the Minimum Bactericidal Concentration (MBC) to assess if the compound is bacteriostatic or bactericidal, and conducting time-kill assays.[15]

-

Scenario 4: No Significant Activity. If the compound is neither cytotoxic nor active in primary screens at the highest tested concentrations, it is deprioritized.

This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success, providing a solid foundation for the long and complex journey of drug development.

References

-

Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed. Available at: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

-

Screening and identification of novel biologically active natural compounds. Semantic Scholar. Available at: [Link]

-

Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights. Available at: [Link]

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. Available at: [Link]

-

LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]

-

In vitro Screening Systems. ResearchGate. Available at: [Link]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Taylor & Francis Online. Available at: [Link]

-

Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed. Available at: [Link]

-

Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. MSC. Available at: [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. kosheeka.com [kosheeka.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 14. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. researchgate.net [researchgate.net]

- 17. amr-insights.eu [amr-insights.eu]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rapidmicrobiology.com [rapidmicrobiology.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 6-Fluoroisoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique structure has made it a focal point in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive technical overview of the discovery and synthesis of novel 6-fluoroisoquinolin-1(2H)-one derivatives, a class of compounds with significant therapeutic potential.

The Rationale for Fluorination at the 6-Position

The introduction of a fluorine atom at the 6-position of the isoquinolin-1(2H)-one core is a deliberate design choice rooted in the principles of medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, while significantly altering the electronic properties of the aromatic ring. This modification can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved oral bioavailability.

-

Modulated pKa: The electron-withdrawing nature of fluorine can influence the basicity of the lactam nitrogen, potentially affecting drug-receptor interactions and solubility.

-

Improved Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound scaffold can be approached through several modern synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. Two of the most prominent and effective strategies are the Bischler-Napieralski reaction and transition-metal-catalyzed C-H activation.

The Bischler-Napieralski Reaction: A Classic Approach

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolin-1(2H)-ones.[3][4] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[5]

Workflow for the Bischler-Napieralski Synthesis of 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one:

Caption: Bischler-Napieralski reaction workflow for this compound.

Experimental Protocol: Bischler-Napieralski Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

-

Amide Formation: To a solution of 2-(3-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent such as toluene, add formic acid (1.2 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), cool the mixture and concentrate under reduced pressure to obtain N-(2-(3-fluorophenyl)ethyl)formamide.

-

Cyclization: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) in anhydrous acetonitrile. Add phosphorus pentoxide (P₂O₅, 1.5 eq) and phosphoryl chloride (POCl₃, 3.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution to pH > 10. Extract the product with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 6-fluoro-3,4-dihydroisoquinoline by column chromatography on silica gel.

-

Oxidation: The resulting 3,4-dihydroisoquinoline can be oxidized to this compound using an oxidizing agent like potassium permanganate (KMnO₄) or by dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like xylene.

Causality Behind Experimental Choices:

-

The use of a dehydrating agent like a mixture of POCl₃ and P₂O₅ is crucial for the cyclization of the β-arylethylamide.[3] The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic substitution, necessitating harsher reaction conditions than for electron-rich systems.[6]

-

The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline, which requires a subsequent oxidation step to yield the desired isoquinolin-1(2H)-one.[6]

Rhodium(III)-Catalyzed C-H Activation/Annulation: A Modern and Efficient Route

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic systems.[7] Rhodium(III) catalysts have proven particularly effective in the annulation of benzamides with alkynes to construct isoquinolinone scaffolds.[7] This approach offers a more direct route, often with higher yields and functional group tolerance compared to classical methods.

Workflow for the Rh(III)-Catalyzed Synthesis of this compound:

Caption: Rh(III)-catalyzed synthesis of this compound derivatives.

Experimental Protocol: Rh(III)-Catalyzed Annulation of 4-Fluorobenzamide with an Alkyne

-

Reaction Setup: To a pressure-tolerant vial, add 4-fluorobenzamide (1.0 eq), the alkyne (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.5 eq).

-

Solvent and Atmosphere: Add a suitable solvent, such as tert-amyl alcohol, and seal the vial under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Causality Behind Experimental Choices:

-

The rhodium catalyst, [RhCp*Cl₂]₂, is a pre-catalyst that forms the active Rh(III) species in situ.[7]

-

The silver salt, AgSbF₆, acts as a halide scavenger, facilitating the formation of the catalytically active cationic rhodium species.

-

The copper(II) acetate, Cu(OAc)₂, serves as an oxidant to regenerate the active Rh(III) catalyst in the catalytic cycle.[7]

-

The directing group on the benzamide (in this case, the amide itself) is crucial for the regioselectivity of the ortho C-H activation.[2]

Biological Activity and Therapeutic Potential

While extensive biological data specifically for this compound derivatives is still emerging, the broader class of isoquinolinones and fluorinated isoquinolinones has demonstrated significant therapeutic potential, particularly in oncology.

Anticancer Activity

Isoquinolin-1(2H)-one derivatives have been identified as promising anticancer agents.[8] For instance, the related 6-(trifluoromethyl)isoquinolin-1(2H)-one has shown potent antiproliferative activity.[6] It is plausible that 6-fluoro analogs will exhibit similar or enhanced anticancer properties.

Table 1: Representative Anticancer Activity of Isoquinolinone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | MV4;11 (Leukemia) | < 1 | [2] |

| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | MOLM-13 (Leukemia) | < 1 | [2] |

| Novel Fluoroquinolone Analogs | Various Cancer Cell Lines | 4-12 fold more potent than Etoposide | [1] |

Enzyme Inhibition: A Key Mechanism of Action

A primary mechanism through which isoquinolin-1(2H)-one derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival.

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][9] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in tumors with BRCA1/2 mutations.[1] By inhibiting PARP, these compounds prevent the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death in cancer cells with deficient homologous recombination repair pathways.[1] Substituted isoquinolin-1(2H)-one derivatives are being actively investigated as selective PARP-1 inhibitors.[10]

Derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[6] WDR5 is a crucial component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which is aberrantly activated in certain types of leukemia.[6] By binding to the "WIN" site of WDR5, these compounds disrupt the interaction between WDR5 and MLL, leading to the inhibition of oncogenic gene expression and subsequent cancer cell death.[6] Given the structural similarity, this compound derivatives represent a promising avenue for the development of novel WDR5 inhibitors.

Signaling Pathway of WDR5 Inhibition by Isoquinolinone Derivatives:

Caption: Mechanism of WDR5 inhibition leading to anticancer effects.

Characterization and Analysis

The structural elucidation and purity assessment of newly synthesized this compound derivatives are paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Table 2: Key Characterization Techniques

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To determine the number and connectivity of protons. | Aromatic protons will show characteristic splitting patterns, with coupling to the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and the lactam carbonyl. |

| ¹³C NMR | To identify the number and types of carbon atoms. | The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield. |

| ¹⁹F NMR | To directly observe the fluorine atom. | A singlet or multiplet in the characteristic range for an aryl fluoride. |

| HRMS | To determine the exact mass and elemental composition. | The measured mass should correspond to the calculated mass of the molecular formula, confirming the elemental composition. |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Synthesis of a diverse library of derivatives with various substituents at other positions of the isoquinolinone ring to establish comprehensive structure-activity relationships (SAR).

-

Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Elucidation of Biological Mechanisms: In-depth biological studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of relevant diseases, such as cancer.

References

- 1. news-medical.net [news-medical.net]

- 2. benchchem.com [benchchem.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. benchchem.com [benchchem.com]

- 7. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA2762226A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Hypothesized Mechanism of Action for 6-Fluoroisoquinolin-1(2H)-one: A PARP-1 Inhibitor Scaffold

Abstract

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, most notably potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This technical guide presents a well-grounded hypothesis for the mechanism of action of 6-fluoroisoquinolin-1(2H)-one, a specific analog within this class. Based on extensive structure-activity relationship (SAR) data from related compounds, we hypothesize that this compound functions as a competitive inhibitor of PARP-1. The introduction of the 6-fluoro substituent is anticipated to modulate the compound's pharmacokinetic properties and binding affinity within the NAD+ binding pocket of the enzyme. This document provides a comprehensive overview of the underlying biochemical pathway, the rationale for the hypothesis, and detailed, self-validating experimental protocols to rigorously test this proposed mechanism for researchers in oncology and drug development.

Introduction: The Isoquinolinone Scaffold and Its Therapeutic Promise

The 1(2H)-isoquinolinone structure is a bicyclic heterocyclic motif recognized for its versatile role as a pharmacophore in targeting various disease pathways.[1] Natural and synthetic derivatives have demonstrated a wide range of biological activities, with a pronounced impact in oncology.[2][3][4] A primary reason for this is the scaffold's structural mimicry of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical substrate for the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[5][6]

PARP-1, in particular, is a cornerstone of the DNA damage response (DDR) system. Upon sensing a single-strand DNA break (SSB), PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other essential DNA repair proteins, facilitating the restoration of genomic integrity.[5][6] Inhibiting this process has emerged as a powerful anticancer strategy, particularly for tumors harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[7][8]

Given that the isoquinolin-1(2H)-one scaffold is a well-established foundation for potent PARP-1 inhibitors, this guide focuses on a specific derivative, this compound, and posits its primary mechanism of action.[7][9][10]

The Central Hypothesis: this compound as a Competitive PARP-1 Inhibitor

We hypothesize that This compound acts as a competitive inhibitor of PARP-1 by binding to the enzyme's catalytic domain, specifically at the NAD+ binding site.

This hypothesis is built on three pillars:

-

Structural Precedent: The isoquinolin-1(2H)-one core is a known bioisostere for the nicotinamide group of NAD+, enabling it to occupy the donor site in the PARP catalytic pocket.[8] Numerous potent PARP inhibitors have been developed using this scaffold.[6][9]

-

Role of the 6-Position Substituent: The C6 position of the isoquinolinone ring is a common site for modification to optimize potency and pharmacokinetic properties. The introduction of a small, electronegative fluorine atom can enhance metabolic stability and alter the electronic properties of the ring system, potentially leading to stronger binding interactions with amino acid residues in the target pocket.[7] For example, the related compound 6-(trifluoromethyl)isoquinolin-1(2H)-one is also analyzed based on its potential as a PARP inhibitor, where the trifluoromethyl group is known to improve metabolic stability and binding affinity.[5][7]

-

Mechanism of PARP Inhibition: PARP inhibitors function by preventing PARylation. This not only halts the recruitment of DNA repair machinery but can also "trap" the PARP-1 enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks, which are lethal to cells deficient in homologous recombination repair.[7]

The proposed signaling pathway and point of inhibition are illustrated below.

Caption: Hypothesized mechanism of this compound in the DNA damage response pathway.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-tiered, self-validating experimental workflow is essential. The causality is key: each step builds upon the last to confirm not just if the compound is active, but how it works.

Caption: Tiered experimental workflow for validating the hypothesized mechanism of action.

Tier 1: Biochemical Validation (In Vitro)

The initial step is to confirm direct interaction and inhibition of the purified PARP-1 enzyme.

Protocol 1: Homogeneous PARP-1 Enzymatic Assay

-

Principle: A chemiluminescent assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant human PARP-1.

-

Reagents: Recombinant PARP-1, activated DNA, histones, NAD+, biotinylated NAD+, Streptavidin-HRP, luminol substrate.

-

Procedure:

-

Prepare a 10-point serial dilution of this compound (e.g., 100 µM to 5 pM) in DMSO. Use Olaparib as a positive control.

-

In a 96-well plate, add PARP-1 enzyme, activated DNA, and histones.

-

Add the test compound or control and incubate for 15 minutes.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.

-

Stop the reaction and add Streptavidin-HRP to bind to the biotinylated PAR chains.

-

Add chemiluminescent substrate and measure luminescence on a plate reader.

-

-

Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Trustworthiness Check: The positive control (Olaparib) IC50 must fall within the historically accepted range (typically 1-5 nM). The Z'-factor of the assay should be > 0.5.

Tier 2: Target Engagement & Cellular Activity (In Cellulo)

Confirmation in a cellular context is crucial to ensure the compound is cell-permeable and engages its target.

Protocol 2: Cellular PARylation Assay (Immunofluorescence)

-

Principle: Visualize the inhibition of PAR formation in cells following DNA damage.

-

Cell Line: A549 (human lung carcinoma) or similar.

-

Procedure:

-

Seed A549 cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound or Olaparib for 2 hours.

-

Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.

-

Block with 5% BSA and incubate with a primary antibody against PAR (e.g., 10H).

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Stain nuclei with DAPI.

-

Image using a fluorescence microscope.

-

-

Data Analysis: Quantify the fluorescence intensity of the PAR signal per nucleus. Potent inhibition will show a dose-dependent reduction in the H₂O₂-induced PAR signal.

-

Trustworthiness Check: The H₂O₂-treated, vehicle-only control must show a strong nuclear PAR signal, while the undamaged control shows a minimal signal. The Olaparib control must abrogate the signal effectively.

Tier 3: Functional Consequence (Phenotypic Assays)

The final validation step is to demonstrate the expected biological outcome of PARP inhibition: synthetic lethality.

Protocol 3: Synthetic Lethality Assay

-

Principle: PARP inhibitors are significantly more cytotoxic to cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations.

-

Cell Lines: Use a matched pair of cell lines, such as DLD-1 BRCA2-/- (HR-deficient) and DLD-1 BRCA2+/+ (HR-proficient).

-

Procedure:

-

Seed both cell lines at equal densities in 96-well plates.

-

Treat with a 10-point serial dilution of this compound for 72-96 hours.

-

Assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

-

-

Data Analysis: Calculate the IC50 for each cell line. A potent and selective PARP inhibitor will exhibit a significantly lower IC50 in the BRCA2-/- cells compared to the BRCA2+/+ cells.

-

Trustworthiness Check: The BRCA2-/- cells must show hypersensitivity to the positive control (Olaparib) compared to the BRCA2+/+ cells.

Data Interpretation and Expected Outcomes

The quantitative data gathered from these experiments should be summarized for clear comparison.

| Assay | Metric | Expected Outcome for an Active Compound |

| PARP-1 Enzymatic Assay | IC50 | Low nanomolar range (e.g., < 50 nM) |

| PARP-2 Selectivity Assay | IC50 | Higher than PARP-1 IC50 (indicates selectivity) |

| Cellular PARylation | EC50 | Potent, dose-dependent reduction of PAR signal |

| Synthetic Lethality | IC50 Ratio (WT/Mutant) | > 10-fold selectivity for BRCA-deficient cells |

Conclusion

The hypothesis that this compound functions as a PARP-1 inhibitor is strongly supported by the established role of its core scaffold in medicinal chemistry.[7][9] The proposed mechanism is biochemically sound and therapeutically relevant in the context of modern oncology. The fluorine substitution at the 6-position is a rational modification aimed at enhancing drug-like properties. The tiered experimental framework outlined in this guide provides a robust and logical pathway to definitively validate this hypothesis, confirming target engagement and the functional cellular consequence of synthetic lethality. Successful validation would position this compound as a promising candidate for further preclinical development as a targeted anticancer agent.

References

-

Jagtap, P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. Available at: [Link]

-

Kumar, J. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. Available at: [Link]

-

Shehata, M. A., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45). Available at: [Link]

-

Finiuk, N., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2). Available at: [Link]

-

Wang, C., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available at: [Link]

-

Various Authors. (2024). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. Available at: [Link]

-

Maccallini, C., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules, 28(15), 5851. Available at: [Link]

-

Lee, E. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-80. Available at: [Link]

-

Abdel-Aziem, A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(21), 7578. Available at: [Link]

-

Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-9. Available at: [Link]

-

Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic. Cancer Research. Available at: [Link]

-

Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-7. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fujc.pp.ua [fujc.pp.ua]

- 3. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to In Silico Docking Studies of 6-fluoroisoquinolin-1(2H)-one with Target Proteins

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies of the novel compound 6-fluoroisoquinolin-1(2H)-one. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document moves beyond a simple recitation of steps, offering a rationale-driven narrative that explains the causality behind critical experimental choices. It is designed for researchers, computational chemists, and drug development professionals seeking to predict and analyze the binding interactions of this ligand with clinically relevant protein targets. The workflow detailed herein emphasizes scientific integrity through a self-validating protocol, ensuring that the generated computational data is both robust and reliable. As a case study, we explore the docking of this compound with Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[5][6]

Introduction to this compound: A Privileged Scaffold

The isoquinoline core is a benzo[c]pyridine structure renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][7] Its structural rigidity and synthetic tractability make it an ideal starting point for drug design.[1][2] The specific compound, this compound, incorporates a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

The rationale for selecting this molecule for in silico analysis is twofold:

-

Therapeutic Precedent : The isoquinolinone core is present in numerous inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA damage repair.[8][9][10] PARP inhibitors have emerged as a successful class of anticancer drugs.[5][6][11]

-

Hypothesis Generation : In silico docking serves as a powerful, cost-effective method to generate and prioritize hypotheses about the potential protein targets of this novel compound, guiding future experimental validation.[12]

The Principle of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[12][13] The primary goals are to predict the binding mode (pose) and estimate the binding affinity. This process is guided by search algorithms, which explore the vast conformational space of the ligand within the receptor's binding site, and scoring functions, which estimate the strength of the interaction, typically as a negative Gibbs free energy change (ΔG).[14][15] A more negative score implies a more favorable binding affinity.[14][15][16]

A Validated Docking Workflow: From Preparation to Analysis